molecular formula C8H9BrFN B1380396 2-(4-Bromophenyl)-2-fluoroethanamine CAS No. 794472-19-8

2-(4-Bromophenyl)-2-fluoroethanamine

Cat. No.: B1380396
CAS No.: 794472-19-8
M. Wt: 218.07 g/mol
InChI Key: BANSITREVGYIDM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-fluoroethanamine is an organic compound that features a bromine atom attached to a phenyl ring, a fluorine atom, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-fluoroethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluoroethanamine can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride and potassium carbonate .

  • Oxidation and Reduction: : The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluoroethanamine has several applications in scientific research:

  • Medicinal Chemistry: : This compound is used as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with potential antimicrobial and anticancer properties .

  • Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

  • Biological Studies: : Researchers use this compound to study the effects of halogenated phenyl derivatives on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-fluoroethanamine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-2-chloroethanamine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-(4-Bromophenyl)-2-fluoroethanamine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANSITREVGYIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299865
Record name 4-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794472-19-8
Record name 4-Bromo-β-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794472-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-fluoroethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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